(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650195
InChI: InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m1/s1
SMILES: C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol

(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

CAS No.:

Cat. No.: VC13650195

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.10 g/mol

* For research use only. Not for human or veterinary use.

(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione -

Specification

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
IUPAC Name (3R)-6-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Standard InChI InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m1/s1
Standard InChI Key VSAYNERGILLODM-LLVKDONJSA-N
Isomeric SMILES C1C[C@@]2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
SMILES C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
Canonical SMILES C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2

Introduction

Structural Features and Stereochemical Considerations

Core Architecture

The molecule consists of a five-membered imidazolidine-2,5-dione ring (hydantoin) connected via a spiro carbon (C4) to a 5'-bromo-2',3'-dihydroindene fragment. The spiro junction imposes perpendicular orientation between the two ring systems, as observed in analogous 5,5-diphenylimidazolidine-2,4-dione derivatives, where phenyl substituents exhibit dihedral angles of 60–63° relative to the central hydantoin plane . The bromine atom at the 5'-position of the dihydroindene introduces steric and electronic effects, potentially altering crystal packing and intermolecular interactions.

Hydrogen Bonding and Crystal Packing

In structurally related hydantoins, N–H⋯O and C–H⋯O hydrogen bonds dominate supramolecular assembly. For example, 3-ethyl-5,5-diphenylimidazolidine-2,4-dione forms chains along the a-axis via N2–H2⋯O1 and C4–H4⋯O2 interactions, with additional C–H⋯π stabilization . The bromine substituent in the target compound may disrupt these patterns due to its larger van der Waals radius compared to hydrogen or methyl groups, potentially favoring halogen bonding (C–Br⋯O/N) in crystalline states.

Stereoelectronic Effects

The (R)-configuration at the spiro carbon creates a chiral environment that could influence biological activity or material properties. Quantum chemical calculations on similar systems, such as spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, demonstrate that minor energy differences (<3 kcal/mol) between stereoisomers can dictate isomer predominance in synthesis . For the brominated analog, steric interactions between the bromine and adjacent hydrogen atoms may further stabilize one configuration over the other.

Synthetic Strategies and Reaction Optimization

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Hydantoin core: Derived from urea or thiourea precursors via cyclocondensation.

  • Brominated dihydroindene: Accessible through electrophilic bromination of indene followed by partial hydrogenation.

Spirocyclization would unite these fragments, likely employing a ketone intermediate to form the hydantoin ring while establishing the spiro center.

Preparation of 5'-Bromo-2',3'-dihydroindene-1'-one

Indene undergoes bromination at the 5-position using bromine in acetic acid, followed by catalytic hydrogenation (H₂/Pd-C) to saturate the 2,3-double bond. The resulting ketone serves as the spiro precursor.

Hydantoin Formation

Reacting the ketone with potassium cyanide and ammonium carbonate under Büchner-Bergs conditions yields the racemic spirohydantoin. Enantiomeric resolution via chiral chromatography or enzymatic kinetic resolution would isolate the (R)-isomer.

Yield Optimization and Challenges

Reaction parameters critical for spirocyclization include:

  • Solvent polarity: DMF or DMSO enhances cyclization rates but may promote side reactions.

  • Temperature: Reflux conditions (80–100°C) balance reaction speed and thermal degradation.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems.

Pilot studies on similar systems report yields of 60–77% after optimization , suggesting comparable efficiency for the target compound.

Spectroscopic Characterization and Computational Modeling

NMR Spectroscopy

Key spectral features anticipated for the (R)-isomer include:

  • ¹H NMR:

    • Two distinct NH protons (δ 8.5–10.8 ppm), broadened due to hydrogen bonding .

    • Dihydroindene methylene protons as a multiplet (δ 2.5–3.5 ppm).

    • Aromatic protons deshielded by bromine (δ 7.2–7.8 ppm).

  • ¹³C NMR:

    • Spiro carbon resonance near δ 60–65 ppm .

    • Carbonyl carbons at δ 155–180 ppm, split due to asymmetric environment .

IR Spectroscopy

Strong absorption bands for:

  • N–H stretch (3200–3400 cm⁻¹).

  • C=O symmetric/asymmetric stretches (1680–1780 cm⁻¹) .

  • C–Br vibration (500–600 cm⁻¹).

DFT-Based Predictions

Geometry optimization at the B3LYP/6-311+G(2df,p) level would predict:

  • Bond lengths: C=O (1.21–1.23 Å), C–N (1.35–1.38 Å).

  • Dihedral angles between hydantoin and dihydroindene rings: 55–65° .

  • HOMO-LUMO gap: ~5 eV, indicating moderate reactivity.

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